(2-Isopropyl-5-methylcyclohexyl)diphenylphosphane
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Overview
Description
((1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine: is a phosphine compound with the molecular formula C22H29P. It is characterized by the presence of a cyclohexyl ring substituted with isopropyl and methyl groups, and a diphenylphosphine moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine typically involves the reaction of a suitable cyclohexyl precursor with diphenylphosphine. The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: ((1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Typical reagents include alkyl halides and acyl chlorides under mild conditions.
Major Products:
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: ((1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine is used as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes are studied for their catalytic properties in various organic transformations .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the synthesis of fine chemicals and pharmaceuticals, leveraging its reactivity and ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of ((1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine primarily involves its role as a ligand. It coordinates with metal centers, influencing the electronic and steric properties of the metal, thereby affecting the reactivity and selectivity of the metal in catalytic processes .
Comparison with Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with three phenyl groups instead of a cyclohexyl ring.
((1S,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl)diphenylphosphine oxide: A related compound where the phosphine is oxidized to a phosphine oxide.
Uniqueness: ((1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine is unique due to its specific stereochemistry and the presence of both isopropyl and methyl groups on the cyclohexyl ring. This structural arrangement can impart distinct steric and electronic properties, making it valuable in specific catalytic applications.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl)-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYDOEXXFGNVRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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